6-Methoxychroman-4-amine

描述

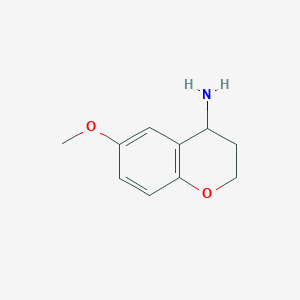

6-Methoxychroman-4-amine is a bicyclic organic compound consisting of a chroman (benzopyran) backbone substituted with a methoxy (-OCH₃) group at the 6-position and an amine (-NH₂) group at the 4-position. Its hydrochloride salt (this compound hydrochloride, CAS 67858-19-9) is commonly used in research due to enhanced stability and solubility. Key properties include:

- Molecular formula: C₁₀H₁₃NO₂ (free base) / C₁₀H₁₄ClNO₂ (hydrochloride)

- Molecular weight: 179.22 (free base) / 215.68 (hydrochloride)

- Stereochemistry: Both (R)- and (S)-enantiomers are available, with enantiopure forms (e.g., (S)-6-Methoxychroman-4-amine hydrochloride, CAS 1392219-07-6) critical for pharmacological studies .

- Applications: Primarily used as a synthetic intermediate in medicinal chemistry and drug discovery .

属性

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10/h2-3,6,9H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTWFKUWDZQXHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90510002 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81816-60-6 | |

| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzopyran-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90510002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxychroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-2-hydroxyacetophenone with an appropriate amine source under acidic or basic conditions to form the chromanone ring . The reaction conditions often involve temperatures ranging from 80°C to 120°C and may require catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

化学反应分析

Types of Reactions

6-Methoxychroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Lewis acids or bases for cyclization reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted chromanone compounds .

科学研究应用

6-Methoxychroman-4-amine has a variety of applications in scientific research, including:

作用机制

The mechanism of action of 6-Methoxychroman-4-amine involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways, such as acetylcholinesterase in neurodegenerative diseases.

Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis, which is relevant in cancer research.

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 6-Methoxychroman-4-amine and its analogues:

Functional Group Impact on Properties

- Methoxy (-OCH₃) vs. Methyl (-CH₃): The methoxy group in this compound increases polarity and hydrogen-bonding capacity compared to 6-Methylchroman-4-amine, influencing solubility and receptor interactions .

Halogen Substitution (Cl, Br) :

- 6-Chlorochroman-4-amine hydrochloride exhibits stronger electron-withdrawing effects, which may alter electronic distribution and binding affinity in biological targets .

- Bromine in 6-Bromo-7-methylchroman-4-amine provides a larger atomic radius, facilitating halogen bonding in protein-ligand interactions .

Stereochemical Considerations

- Enantiomers such as (R)- and (S)-6-Methoxychroman-4-amine hydrochloride (CAS 1392219-07-6 and others) exhibit distinct pharmacological profiles. For example, one enantiomer may show higher receptor selectivity or reduced off-target effects .

生物活性

6-Methoxychroman-4-amine, a compound belonging to the chroman family, has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological effects, and implications for pharmacology, supported by research findings and data tables.

Structural Characteristics

This compound is characterized by the following molecular features:

- Molecular Formula : C₁₀H₁₃NO₂

- Molecular Weight : Approximately 179.22 g/mol

- Functional Groups :

- Methoxy group at the 6-position

- Amino group at the 4-position

These structural elements contribute to its unique chemical properties and biological activities, influencing its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific metabolic enzymes, which may have implications in drug development for metabolic disorders.

- Receptor Interaction : It may act as an agonist or antagonist for various receptors involved in neurological pathways, suggesting potential applications in neuropharmacology.

- Antioxidant Properties : Preliminary studies indicate that it may possess antioxidant capabilities, which could be beneficial in food chemistry and preservation.

- Cytotoxic Effects : Some derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, indicating potential for anticancer applications .

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of structurally related flavonoids on human esophageal squamous cell carcinoma (KYSE-510). The results indicated that compounds with similar structures to this compound induced G2/M cell cycle arrest and apoptosis through specific molecular mechanisms. This suggests that derivatives of this compound could exhibit similar anticancer properties .

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug discovery. Its derivatives are being synthesized and tested for pharmacokinetic properties and therapeutic effects against various diseases. The potential applications include:

- Anti-inflammatory agents

- Neuroprotective drugs

- Anticancer therapies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。